molecular formula C23H25N3O2S B11636584 3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11636584
M. Wt: 407.5 g/mol
InChI Key: GWVRYUVEAMQZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound belonging to the thieno[2,3-b]quinoline family This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high-purity products without the need for column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions (MCR) are often employed to achieve high yields and purity. The use of L-proline as a catalyst is particularly advantageous due to its non-toxic nature and ability to promote a broad variety of transformations .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-7,7-DIMETHYL-5-OXO-N-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the thieno[2,3-b]quinoline core and the combination of functional groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

3-amino-7,7-dimethyl-5-oxo-N-(4-propan-2-ylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C23H25N3O2S/c1-12(2)13-5-7-14(8-6-13)25-21(28)20-19(24)16-9-15-17(26-22(16)29-20)10-23(3,4)11-18(15)27/h5-9,12H,10-11,24H2,1-4H3,(H,25,28)

InChI Key

GWVRYUVEAMQZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.